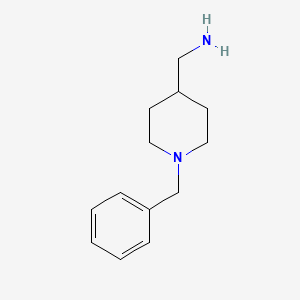

(1-Benzylpiperidin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUKUWNSGVICSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363891 | |

| Record name | (1-benzylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88915-26-8 | |

| Record name | (1-benzylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Benzyl-4-piperidyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Benzylpiperidin-4-yl)methanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1-Benzylpiperidin-4-yl)methanamine

Abstract

This compound is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of a wide array of pharmaceutical compounds, including potent enzyme inhibitors and receptor modulators.[1] Its structural motif, featuring a primary amine tethered to a benzyl-protected piperidine ring, is crucial for molecular recognition in various biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, procedural details, and critical process parameters for the two most prevalent and efficient manufacturing routes: the reduction of 1-benzylpiperidine-4-carbonitrile and the reductive amination of 1-benzylpiperidine-4-carboxaldehyde.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly proceeds through two distinct, yet related, chemical pathways. The choice between these routes often depends on the availability of starting materials, scalability requirements, and specific safety constraints of the laboratory environment. Both strategies converge on the target molecule from advanced intermediates derived from a common precursor, 1-benzyl-4-piperidone.

The two core strategies are:

-

Pathway A: Reduction of a Nitrile Intermediate. This classic and robust method involves the synthesis of 1-benzylpiperidine-4-carbonitrile, followed by its chemical reduction to the desired primary amine.

-

Pathway B: Reductive Amination of an Aldehyde Intermediate. This pathway involves the partial reduction of the nitrile to 1-benzylpiperidine-4-carboxaldehyde, which is then converted to the target amine via a one-pot reductive amination reaction.

The logical flow and relationship between the key intermediates are illustrated in the diagram below.

Caption: High-level overview of the two primary synthetic pathways to the target compound.

Pathway A: Reduction of 1-Benzylpiperidine-4-carbonitrile

This pathway is arguably the most direct route to the primary amine, leveraging the complete reduction of a nitrile functional group. The success of this method hinges on the efficient preparation of the nitrile intermediate and the selection of an appropriate reducing agent.

Synthesis of the Nitrile Precursor

The required starting material, 1-benzylpiperidine-4-carbonitrile, is readily synthesized from commercially available precursors. A common laboratory-scale method involves the reductive amination of 4-cyanopiperidine with benzaldehyde.[2]

Protocol:

-

To a solution of 4-cyanopiperidine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent like tetrahydrofuran (THF) containing 2% acetic acid, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq) portion-wise.[2]

-

Stir the reaction mixture rapidly at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.

-

Upon completion, dilute the reaction with ethyl acetate and quench by washing with a saturated sodium bicarbonate solution, followed by brine.[2]

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidine-4-carbonitrile, which can be purified further if necessary.

Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile to the primary amine is a critical step that can be achieved through several powerful reduction methods.

LiAlH₄ is an unselective but highly effective reagent for nitrile reduction, known for producing high yields of the corresponding primary amine.[3][4][5][6] The reaction must be conducted under strict anhydrous conditions due to the violent reactivity of LiAlH₄ with water.

Mechanism Insight: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex. The first addition attacks the electrophilic carbon of the nitrile, breaking one of the C≡N pi bonds to form an intermediate imine anion complexed to aluminum.[6] A second hydride addition reduces the imine C=N bond, resulting in a dianion intermediate which, upon aqueous workup, is protonated to yield the final primary amine.[6]

Caption: Experimental workflow for the LiAlH₄ reduction of the nitrile intermediate.

Detailed Protocol (LiAlH₄ Reduction):

-

In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.[3]

-

Slowly add a solution of 1-benzylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 4 hours, or until TLC analysis shows the reaction is complete.[3]

-

Cool the reaction mixture back to 0°C. Carefully and sequentially quench the excess LiAlH₄ by the dropwise addition of water, followed by a 10% aqueous NaOH solution, and finally water again. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.[3]

-

Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).

-

Combine the organic filtrates, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.[3] The crude product can be purified by column chromatography or distillation.

For larger-scale syntheses where the handling of LiAlH₄ is undesirable, catalytic hydrogenation presents a safer and more scalable alternative.[3] Common catalysts include Raney Nickel or Palladium on Carbon (Pd/C).[4]

Causality Behind Experimental Choices: The addition of ammonia or ammonium hydroxide to the reaction mixture is often crucial during catalytic hydrogenation of nitriles. This suppresses the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imine species.[4]

Pathway B: Reductive Amination of 1-Benzylpiperidine-4-carboxaldehyde

This elegant one-pot method converts the aldehyde intermediate directly to the primary amine. It relies on the selective reduction of an in-situ-formed imine in the presence of the starting aldehyde.

Synthesis of the Aldehyde Precursor

The key intermediate, 1-benzylpiperidine-4-carboxaldehyde, can be prepared by the controlled, partial reduction of 1-benzylpiperidine-4-carbonitrile. A bulky, less reactive hydride reagent is required to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[7]

Mechanism Insight: DIBAL-H delivers a single hydride to the nitrile, forming an N-aluminated imine intermediate. This intermediate is stable at low temperatures. Crucially, it does not get reduced further. Upon aqueous workup, the imine is hydrolyzed to release the desired aldehyde.[5][7]

Protocol (DIBAL-H Reduction):

-

Dissolve 1-benzylpiperidine-4-carbonitrile (1.0 eq) in an anhydrous solvent such as toluene in a dry, nitrogen-flushed flask.[7]

-

Cool the solution to a low temperature (e.g., -78°C to 0°C).

-

Add a solution of DIBAL-H (1.0-1.5 eq) dropwise, maintaining the low temperature.

-

Stir for 0.5-2 hours, monitoring the reaction by TLC.[7]

-

Upon completion, quench the reaction by adding methanol, followed by an aqueous workup (e.g., with Rochelle's salt or dilute acid) to hydrolyze the imine intermediate and precipitate aluminum salts.

-

Extract the product into an organic solvent, dry, and concentrate to yield 1-benzylpiperidine-4-carboxaldehyde.[7]

One-Pot Reductive Amination

This procedure combines an aldehyde, an amine source (in this case, ammonia or an ammonia salt like ammonium acetate), and a reducing agent in a single reaction vessel.

Causality Behind Reagent Selection: The choice of reducing agent is critical for the success of a direct reductive amination. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.

-

Sodium Borohydride (NaBH₄): A common and inexpensive reagent. However, it can also reduce the starting aldehyde. To minimize this side reaction, the imine is often allowed to form first before the borohydride is added.[8][9]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent than NaBH₄.[10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it highly selective for the reduction of imines and iminium ions over aldehydes or ketones.[8] It is often the reagent of choice for one-pot reductive aminations.[11]

Caption: Experimental workflow for the one-pot reductive amination of the aldehyde.

Comparative Data and Pathway Selection

| Parameter | Pathway A (LiAlH₄ Reduction) | Pathway B (Reductive Amination) |

| Key Reagents | LiAlH₄, anhydrous THF | DIBAL-H, NaBH(OAc)₃, NH₃ source |

| Number of Steps | 2 (Nitrile formation -> Reduction) | 2 (Aldehyde formation -> Red. Amination) |

| Safety & Handling | High. LiAlH₄ is pyrophoric and water-reactive. Requires strict inert atmosphere.[3] | Moderate. DIBAL-H is also water-reactive. NaBH(OAc)₃ is moisture-sensitive but generally safer. |

| Scalability | Challenging due to LiAlH₄ handling and quench. Catalytic hydrogenation is a better alternative for scale-up. | Generally good. One-pot nature is advantageous. |

| Selectivity | LiAlH₄ is unselective and will reduce many other functional groups.[3] | High. NaBH(OAc)₃ is highly selective for imines over carbonyls.[8] |

| Typical Yields | Generally high (often >80-90% for the reduction step). | Good to high (often >75-90% for the amination step). |

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water and protic solvents to release flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar). The quenching process must be done slowly and at low temperatures.

-

Diisobutylaluminum Hydride (DIBAL-H): Also reacts violently with water and air. It is typically supplied as a solution in an organic solvent. Handle under an inert atmosphere.

-

Cyanide Compounds: Precursors like 4-cyanopiperidine are toxic. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

-

Solvents: Anhydrous solvents like THF and toluene are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound is well-established, with two primary, reliable pathways. The reduction of 1-benzylpiperidine-4-carbonitrile using powerful reducing agents like LiAlH₄ or catalytic hydrogenation is a high-yielding and robust method, particularly suitable when the nitrile is a readily available intermediate. The alternative route, via reductive amination of 1-benzylpiperidine-4-carboxaldehyde, offers the advantages of a one-pot procedure and the use of milder, more selective reagents like NaBH(OAc)₃, which can be beneficial for substrates with sensitive functional groups. The ultimate choice of synthetic route will be guided by considerations of scale, available equipment, safety protocols, and the overall cost-effectiveness of the starting materials.

References

- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).

- Patil, S. B., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

- Scribd. (n.d.). LAH Reduction of Nitriles to Amines.

- Ghorbani-Vaghei, R., & Veisi, H. (2009). A new, simple and convenient procedure is introduced for direct and indirect reductive amination of aldehydes and ketones with sodium borohydride. Taylor & Francis Online.

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Revathi, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.

- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines.

- Ramirez-Galicia, G., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.

- Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of (1-Benzylpiperidin-4-yl)methanamine

Introduction

(1-Benzylpiperidin-4-yl)methanamine is a substituted piperidine derivative with a primary amine and a benzyl group. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental methodologies and the scientific rationale behind them.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: C1CN(CCC1CN)CC2=CC=CC=C2[1]

-

InChIKey: KNUKUWNSGVICSX-UHFFFAOYSA-N[1]

The structure, consisting of a piperidine ring, a benzyl group attached to the piperidine nitrogen, and a methanamine substituent at the 4-position, dictates its fundamental chemical nature as a dibasic compound.

Core Physicochemical Properties: A Tabulated Summary

Quantitative data provides a concise summary of the key physicochemical parameters. It is important to distinguish between experimentally determined values and computationally predicted data.

| Property | Value | Source/Method |

| Molecular Weight | 204.31 g/mol | (Calculated from molecular formula)[1][2][5] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa (predicted) | ~9.5-10.5 (piperidine N), ~10.5-11.0 (primary amine) | (Estimated based on similar structures) |

| logP (predicted) | 1.6 | (Computed by PubChem)[1] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | (Computed by PubChem)[1] |

| Solubility | Data not available | N/A |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The following sections detail the experimental protocols for determining the key physicochemical properties of this compound. The emphasis is on the rationale behind the choice of methods, ensuring the generation of reliable and reproducible data.

Determination of Acid Dissociation Constants (pKa)

The pKa values of a molecule are critical as they determine the extent of ionization at a given pH. For this compound, there are two basic centers: the tertiary amine in the piperidine ring and the primary exocyclic amine.

Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of protonation events.[6][7] This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added. Spectrophotometric methods can also be employed if the compound possesses a chromophore that changes its absorbance upon protonation.[8]

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode and a burette containing the standardized HCl solution.

-

Titration Procedure: Add the HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a dibasic compound, two inflection points will be observed, allowing for the determination of both pKa values. The inflection point of the sigmoid curve can be used to determine the pKa.[6]

Sources

- 1. (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. 88915-26-8|this compound|BLD Pharm [bldpharm.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

The Alchemical Core: A Technical Guide to (1-Benzylpiperidin-4-yl)methanamine

CAS Number: 88915-26-8

Abstract

(1-Benzylpiperidin-4-yl)methanamine, a disubstituted piperidine derivative, stands as a cornerstone scaffold in modern medicinal chemistry. Its unique structural architecture, featuring a sterically accessible primary amine and a lipophilic benzyl group, offers a synthetically versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical role in the generation of high-affinity ligands for challenging biological targets. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental designs, provides validated protocols, and contextualizes the compound's significance in the pursuit of next-generation therapeutics, particularly in the realm of neurodegenerative and psychiatric disorders.

Introduction: The Strategic Importance of the Benzylpiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The introduction of a benzyl group onto the piperidine nitrogen in this compound serves a dual purpose: it imparts lipophilicity, which can be crucial for traversing biological membranes, and it provides a handle for establishing key hydrophobic interactions within receptor binding pockets.

The primary aminomethyl group at the 4-position is the molecule's reactive heart. It is a nucleophilic center that allows for a wide array of chemical modifications, including acylation, alkylation, and reductive amination, thereby enabling the systematic exploration of structure-activity relationships (SAR). This guide will delve into the practical aspects of harnessing this reactivity for the synthesis of compound libraries with diverse pharmacological profiles.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Reference(s) |

| CAS Number | 88915-26-8 | [1] |

| Molecular Formula | C₁₃H₂₀N₂ | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 99-103 °C at 0.3 mbar | [2] |

| XLogP3-AA | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Analytical Characterization

While specific, publicly available spectra for this compound are scarce, data for the closely related precursor, 4-amino-1-benzylpiperidine, provides a strong proxy for the expected spectral features. Commercial suppliers of this compound confirm that comprehensive analytical data, including ¹H NMR, ¹³C NMR, and LC-MS, are available upon request[3][4].

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm.

-

Benzyl CH₂: A singlet around 3.5 ppm.

-

Piperidine Ring Protons: A series of multiplets between 1.2 and 3.0 ppm.

-

Aminomethyl CH₂: A signal adjacent to the primary amine.

-

NH₂ Protons: A broad singlet that can be exchanged with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the 127-139 ppm region.

-

Benzyl CH₂: A signal around 63 ppm.

-

Piperidine Ring Carbons: Signals in the 30-55 ppm range.

-

Aminomethyl Carbon: A signal in the 40-50 ppm range.

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for the reductive amination of ketones.[5]

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add an excess of an ammonia source, such as ammonium acetate (approximately 10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity for imines over ketones.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Isolation: Separate the organic layer and extract the aqueous phase with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Excess Ammonia Source: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.

-

Sodium Triacetoxyborohydride: This reducing agent is less basic and more selective than other borohydrides like sodium borohydride, reducing the likelihood of side reactions.

Pathway B: Reduction of 1-Benzylpiperidine-4-carbonitrile

This two-step approach involves the synthesis of an intermediate nitrile, which is then reduced to the primary amine.

Step 1: Synthesis of 1-Benzylpiperidine-4-carbonitrile

This can be achieved via a Strecker-type reaction with 1-benzyl-4-piperidone, an amine source, and a cyanide source.[6]

Step 2: Reduction of the Nitrile

The nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Experimental Protocol: LiAlH₄ Reduction of 1-Benzylpiperidine-4-carbonitrile

This protocol is based on standard procedures for nitrile reduction.[1]

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, excess) in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Nitrile Addition: Cool the LiAlH₄ suspension in an ice bath and slowly add a solution of 1-benzylpiperidine-4-carbonitrile in dry THF.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation: The resulting granular precipitate can be removed by filtration. The filtrate is then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude amine.

-

Purification: The product can be purified by vacuum distillation or column chromatography.

Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the nitrile intermediate can be confirmed by the appearance of a characteristic C≡N stretch in the IR spectrum (around 2250 cm⁻¹). The final product can be validated by the disappearance of this nitrile peak and the appearance of N-H stretching bands in the IR spectrum, as well as by NMR and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Innovation

This compound is rarely the final, biologically active molecule. Instead, it serves as a versatile starting material for the synthesis of more complex compounds with therapeutic potential. Its primary amine offers a convenient point for derivatization, allowing for the exploration of a wide chemical space.

Ligands for Sigma Receptors

Sigma receptors, particularly the σ₁ subtype, are involved in a variety of cellular functions and are considered promising targets for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[6] The N-benzylpiperidine core is a well-established pharmacophore for high-affinity sigma receptor ligands.[7]

Derivatives of this compound, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, have been synthesized and shown to have high affinity and selectivity for σ₁ receptors.[2][8] The primary amine of the parent compound is typically acylated with various substituted phenylacetic acids to generate a library of analogs for SAR studies.

Structure-Activity Relationship Highlights for Sigma-1 Ligands:

-

Acyl Group: The nature of the acyl group attached to the aminomethyl nitrogen is critical for binding affinity. Aromatic acyl groups, such as phenylacetyl, are often optimal.

-

Substitution on the Acyl Aromatic Ring: The position and electronic nature of substituents on the phenylacetyl ring can fine-tune both affinity and selectivity for σ₁ versus σ₂ receptors.[9] Halogen substitutions, for instance, have been shown to increase affinity for σ₂ receptors while maintaining high affinity for σ₁ receptors.[2]

Modulators for Alzheimer's Disease Targets

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. The benzylpiperidine scaffold has been employed in the design of compounds that can, for example, inhibit acetylcholinesterase (AChE) and modulate other targets relevant to the disease cascade.[10] The this compound core can be incorporated into larger molecules designed to interact with the active site of AChE or to prevent the aggregation of amyloid-beta peptides.[11][12]

The following diagram illustrates the central role of this compound as a scaffold for generating diverse compound libraries.

Caption: Derivatization pathways and therapeutic applications of the this compound scaffold.

Chemical Reactivity and Handling

As a primary amine, the aminomethyl group of this compound is nucleophilic and will undergo typical amine reactions such as:

-

Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines after reduction of the intermediate imine.

The tertiary amine within the piperidine ring is less nucleophilic due to steric hindrance but can act as a base.

Handling and Storage:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle this compound in a fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses, as it is classified as a skin and eye irritant.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its synthetic accessibility and the tunable nature of its derivatives have cemented its place as a valuable tool in the medicinal chemist's arsenal. The insights gained from SAR studies of its derivatives continue to guide the development of novel ligands for complex biological targets, offering hope for the treatment of some of the most challenging diseases of our time. This guide has aimed to provide a comprehensive and practical overview of this important molecule, grounding its application in the fundamental principles of organic and medicinal chemistry.

References

- This reference is a placeholder for a general organic chemistry textbook that would cover the principles of amine reactivity.

- Application Notes and Protocols for the Large-Scale Synthesis of 4-(Cbz-amino)-1-benzylpiperidine. (URL: benchchem.com/application-notes/4-cbz-amino-1-benzylpiperidine-synthesis)

- Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. (URL: [Link])

- WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. (URL: [Link])

- A Comparative Guide to the Synthetic Methods of 4-(Cbz-amino)-1-benzylpiperidine. (URL: benchchem.com/application-notes/4-cbz-amino-1-benzylpiperidine-synthetic-methods)

- Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed. (URL: [Link])

- Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed. (URL: [Link])

- AU2003299145A1 - Piperazine and piperidine derivatives for treatment of neurological diseases.

- A Comparative Guide to the Quantitative Structure-Activity Relationship of N-(1- benzylpiperidin-4-yl)phenylacetamides as Sigma Receptor Ligands. (URL: benchchem.com/application-notes/n-1-benzylpiperidin-4-yl-phenylacetamides-qsar)

- 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. PubChem. (URL: [Link])

- Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. (URL: [Link])

- The Structure-Activity Relationship of 1-Benzylpiperidine Derivatives: A Technical Guide. (URL: benchchem.

- (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444. PubChem. (URL: [Link])

- 4-Benzylpiperidine | C12H17N | CID 31738. PubChem. (URL: [Link])

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. (URL: [Link])

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. (URL: [Link])

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C

- 4-Anilino-1-benzylpiperidine-4-carbonitrile. PMC - PubMed Central. (URL: [Link])

- Rational design, synthesis of novel compounds by connecting...

- Hitchhiker's guide to reductive amination. Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 195314-73-9|N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 12. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

Introduction: The Significance of the N-Benzylpiperidine Scaffold

An In-Depth Technical Guide to the Structure Elucidation of (1-Benzylpiperidin-4-yl)methanamine

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its structural flexibility and the ability of the tertiary amine to engage in crucial cation-π interactions make it a valuable scaffold for designing therapeutic agents targeting various receptors and enzymes.[2][3] this compound, the subject of this guide, is a functionalized derivative within this class. Its structure combines the N-benzylpiperidine core with a primary aminomethyl group, presenting a unique set of physicochemical properties and potential as a synthetic building block in drug discovery.

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, intended for researchers and drug development professionals. We will move beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and self-validating workflow.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₃H₂₀N₂ | [4] |

| Molecular Weight | 204.31 g/mol | [4] |

| Monoisotopic Mass | 204.162648646 Da | [4] |

| SMILES | C1CN(CCC1CN)CC2=CC=CC=C2 | [4] |

| InChIKey | KNUKUWNSGVICSX-UHFFFAOYSA-N | [4] |

A Holistic Strategy for Structure Elucidation

Confirming the structure of a synthetic molecule is not a linear process but an integrated strategy where orthogonal techniques validate one another. The workflow below illustrates the synergistic relationship between spectroscopic and crystallographic methods to build a complete and verified structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[5] For this compound, ¹H and ¹³C NMR are essential to confirm the presence and linkage of the benzyl, piperidine, and aminomethyl moieties.

Causality of Experimental Choices

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.

-

Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is preferred to resolve complex splitting patterns, particularly within the piperidine ring where protons may have similar chemical environments.

1a. Proton (¹H) NMR Spectroscopy

Expected Data & Interpretation:

-

~7.20-7.35 ppm (5H, multiplet): These signals correspond to the five aromatic protons of the monosubstituted benzene ring.

-

~3.50 ppm (2H, singlet): A sharp singlet representing the two benzylic protons (-CH₂-Ph). Its integration (2H) and lack of splitting are characteristic.[6]

-

~2.85 ppm (2H, multiplet): Protons on the piperidine ring at the 2 and 6 positions, adjacent to the nitrogen, in the axial position.

-

~2.50 ppm (2H, doublet): The two protons of the aminomethyl group (-CH₂-NH₂). They are coupled to the adjacent piperidine proton.

-

~2.05 ppm (2H, multiplet): Protons on the piperidine ring at the 2 and 6 positions, in the equatorial position.

-

~1.70-1.85 ppm (3H, multiplet): A complex region containing the proton at the 4-position and the two axial protons at the 3 and 5 positions of the piperidine ring.

-

~1.30-1.45 ppm (4H, multiplet): The two equatorial protons at the 3 and 5 positions, along with the two protons of the primary amine (-NH₂), which often appear as a broad singlet that can exchange with trace D₂O.[6]

1b. Carbon-¹³ (¹³C) NMR Spectroscopy

Expected Data & Interpretation: Due to symmetry in the piperidine and benzyl groups, fewer than 13 signals are expected.

-

~138 ppm (1C): The quaternary aromatic carbon attached to the benzylic methylene group.

-

~129, ~128, ~127 ppm (5C total): Signals for the five CH carbons of the benzene ring. Due to symmetry, the ortho and meta carbons will be equivalent, resulting in three distinct signals.

-

~63 ppm (1C): The benzylic carbon (-CH₂-Ph).[6]

-

~54 ppm (2C): The equivalent carbons at the 2 and 6 positions of the piperidine ring.

-

~47 ppm (1C): The aminomethyl carbon (-CH₂-NH₂).

-

~40 ppm (1C): The methine carbon at the 4-position of the piperidine ring.

-

~31 ppm (2C): The equivalent carbons at the 3 and 5 positions of the piperidine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., Bruker 400 MHz) for the CDCl₃ solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J) for all signals. Assign peaks in both spectra to the corresponding atoms in the structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[7] It serves as a crucial first check to validate that the synthesized product has the correct molecular formula.

Causality of Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization method ideal for this molecule. It typically protonates the basic nitrogen atoms without causing significant fragmentation, allowing for clear observation of the molecular ion peak [M+H]⁺.

-

Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is used to determine the exact mass to within a few parts per million. This allows for the unambiguous determination of the molecular formula (C₁₃H₂₀N₂).

Expected Data & Interpretation:

-

Molecular Ion Peak: The primary observation in an ESI-HRMS spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 205.1703, confirming the molecular formula C₁₃H₂₁N₂⁺.

-

Key Fragmentation Pattern (in MS/MS): If fragmentation is induced, the most characteristic cleavage is the loss of the benzyl group. This results in the formation of the highly stable tropylium cation at m/z 91 . Another significant fragment would be the piperidinemethanamine cation at m/z 113.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the HRMS instrument at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass and isotopic pattern, comparing it to the theoretical value for C₁₃H₂₀N₂.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Expected Data & Interpretation: The IR spectrum provides a "fingerprint" that confirms the presence of the key functional groups.

-

3300-3500 cm⁻¹ (two bands, medium): Symmetric and asymmetric N-H stretching vibrations of the primary amine (-NH₂).

-

3000-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching.

-

2800-3000 cm⁻¹ (strong): Aliphatic C-H stretching from the piperidine and methylene groups.

-

~1600 cm⁻¹ (weak): Aromatic C=C stretching.

-

~1580-1650 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.

-

1000-1250 cm⁻¹ (medium to strong): C-N stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal of the FTIR spectrometer.

-

Sample Application: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Proof

While spectroscopy provides compelling evidence for connectivity, single-crystal X-ray crystallography offers the only unambiguous, definitive determination of the three-dimensional atomic arrangement in the solid state.[1][7] It confirms not only the constitution but also the conformation and stereochemistry of the molecule.

Causality of Experimental Choices

-

Crystal Growth: The greatest challenge is often growing a single, diffraction-quality crystal (typically 0.1-0.3 mm). Slow evaporation is the most common starting point. A solvent system where the compound has moderate solubility is crucial; ethanol, methanol, or ethyl acetate are good candidates for piperidine derivatives.[1]

-

Data Collection Temperature: Data is typically collected at a low temperature (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound using a suitable method:

-

Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol). Loosely cover the vial and allow the solvent to evaporate over several days.[7]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.[7]

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[1]

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam while rotating it, collecting the diffraction data (intensities and positions of spots) on a detector.[7]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods to obtain an initial model of the electron density.

-

Refinement: Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns converge, yielding the final, precise 3D structure.

Conclusion: A Unified Structural Verdict

The structure elucidation of this compound is achieved not by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. Mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of key functional groups. NMR spectroscopy meticulously maps the atomic connectivity and chemical environments. Finally, X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, foundational data required for further research and development.

References

- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv

- Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.

- A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Benzylpiperidine Deriv

- Zafar Saied Saify et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan. [Link]

- Nallini, A. et al. (2011). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Journal of Theoretical and Applied Physics.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine.

- Pickett, H. M., & Strauss, H. L. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 92(25), 7281-7289. [Link]

- Arjunan, V., & Mohan, S. (2009). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Journal of Raman Spectroscopy, 40(12), 1954-1964. [Link]

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620.

- PubChem Compound Summary for CID 1514444, (1-Benzyl-4-piperidyl)methanamine.

- Electronic Supplementary Information ESI - Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry.

- Pérez-Arellano, K. A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5539. [Link]

- Recanatini, M., et al. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(24), 4751-4759. [Link]

- Piperidine. NIST Chemistry WebBook, SRD 69. [Link]

- Piperidine IR Spectrum. NIST Chemistry WebBook, SRD 69.

- An In-depth Technical Guide on the Chemical Properties of 2-(1-Benzylpiperidin-4-yl)ethanol. BenchChem.

- Sharma, A., Sharma, M., & Sandip, B. (2023). N-Benzyl piperidine Fragment in Drug Discovery. ChemBioChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (1-Benzylpiperidin-4-yl)methanamine: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Benzylpiperidin-4-yl)methanamine, a piperidine derivative of significant interest in medicinal chemistry and drug development. The document delves into the precise determination of its IUPAC name, outlines a detailed synthetic protocol for its preparation, and provides a thorough guide to its characterization using modern spectroscopic techniques.

Deciphering the Identity: The IUPAC Nomenclature of this compound

The correct and unambiguous naming of a chemical compound is fundamental for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for this purpose. The IUPAC name for the compound is This compound .[1]

Let's dissect this name to understand its structural implications:

-

Piperidine: This is the parent heterocyclic amine, a six-membered ring containing five carbon atoms and one nitrogen atom.[2]

-

-4-yl: This locant indicates that the piperidine ring is a substituent connected to the rest of the molecule at its 4th position.

-

1-benzyl: A benzyl group (a benzene ring attached to a CH₂ group) is attached to the nitrogen atom of the piperidine ring, which is designated as position 1.

-

methanamine: This is the principal functional group, a methyl group (-CH₃) where one hydrogen has been replaced by an amino group (-NH₂). The "(...)" enclosing "1-benzylpiperidin-4-yl" signifies that this entire complex substituent is attached to the methanamine unit.

Therefore, the name describes a molecule where a methanamine group is attached to the 4-position of a piperidine ring, which in turn is substituted with a benzyl group at the nitrogen atom.

Figure 2: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of piperidones. [3] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Benzyl-4-piperidone | 189.26 | 10.0 g | 0.0528 |

| Ammonium Acetate | 77.08 | 40.8 g | 0.529 |

| Sodium Cyanoborohydride | 62.84 | 4.98 g | 0.0792 |

| Methanol | 32.04 | 150 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (10.0 g, 0.0528 mol) and ammonium acetate (40.8 g, 0.529 mol) in methanol (150 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium cyanoborohydride (4.98 g, 0.0792 mol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane (100 mL) and water (100 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by column chromatography on silica gel.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is typically effective. A starting gradient of 100% DCM, gradually increasing to 10% MeOH in DCM, is a good starting point. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can help to prevent tailing of the amine on the acidic silica gel.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Characterization of this compound

Once synthesized and purified, the identity and purity of this compound must be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A multiplet in the region of 7.2-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

-

Benzyl CH₂ Protons: A singlet at approximately 3.5 ppm, integrating to two protons.

-

Piperidine Protons: A series of multiplets in the range of 1.2-3.0 ppm, corresponding to the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be the most downfield.

-

Methanamine CH₂ Protons: A doublet around 2.5-2.7 ppm, integrating to two protons.

-

Amine NH₂ Protons: A broad singlet that can appear over a wide range, typically between 1.0 and 3.0 ppm. The chemical shift and appearance of this peak are highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Several signals in the aromatic region (127-140 ppm).

-

Benzyl CH₂ Carbon: A signal around 63 ppm.

-

Piperidine Carbons: Signals in the aliphatic region (25-55 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be in the lower field part of this range.

-

Methanamine CH₂ Carbon: A signal around 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions to look for are those associated with the N-H bonds of the primary amine and the C-N bonds.

Expected IR Spectral Features:

-

N-H Stretch (Primary Amine): Two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹. The presence of two bands is a hallmark of a primary amine (R-NH₂), corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

N-H Bend (Primary Amine): A medium to strong absorption in the range of 1590-1650 cm⁻¹.

-

C-N Stretch: Absorptions in the fingerprint region, typically between 1000 and 1250 cm⁻¹, corresponding to the C-N stretching vibrations of the aliphatic amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 204.32 g/mol . In electron ionization (EI) mass spectrometry, a peak corresponding to this mass should be observed.

-

Major Fragmentation Pathways:

-

Loss of a Benzyl Radical: A common fragmentation for benzylamines is the cleavage of the C-N bond to lose a benzyl radical (C₇H₇•), resulting in a fragment ion.

-

Tropylium Ion: The benzyl group often rearranges to the stable tropylium cation (C₇H₇⁺), which gives a prominent peak at m/z 91.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the piperidine nitrogen is also a likely fragmentation pathway.

-

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, a practical synthetic route, and a comprehensive characterization strategy for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the successful preparation and identification of this important chemical entity.

References

- PubChem. (1-Benzyl-4-piperidyl)methanamine.

- Wikipedia. Piperidine. [Link]

- Asian Journal of Research in Chemistry. Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]

- Teledyne ISCO.

- PubChem. 1-Benzyl-4-piperidylamine.

- Chemistry LibreTexts.

- OpenStax. 24.1 Naming Amines. [Link]

- Study.com.

- PubChem. (1-Benzyl-4-piperidyl)methanamine.

Sources

(1-Benzylpiperidin-4-yl)methanamine: A Scaffolding Nexus for Neuroactive and Systemic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1-Benzylpiperidin-4-yl)methanamine, a distinct piperidine derivative, stands as a pivotal structural motif in contemporary medicinal chemistry. Characterized by the fusion of a benzyl group to a piperidine ring with a methanamine substituent, this compound transcends its role as a mere synthetic intermediate, emerging as a versatile scaffold with a wide spectrum of potential biological activities. The inherent conformational flexibility of the piperidine ring, coupled with the diverse interactive capabilities of its functional groups, renders it a "privileged structure" in the design of novel therapeutics.[1] This guide provides a comprehensive exploration of the latent biological potential of this compound, delving into its chemical properties, synthetic pathways, and, most critically, its prospective applications in neuropharmacology, oncology, and gastrointestinal therapeutics. Each putative activity is substantiated by evidence from analogous structures and complemented with detailed, field-proven experimental protocols to empower researchers in their quest for innovative therapeutic agents.

Molecular Profile and Synthetic Strategy

Chemical and Physical Properties

This compound, with the molecular formula C13H20N2, presents as a compelling scaffold for chemical modification.[2] Its structure, featuring a tertiary amine within the piperidine ring and a primary amine in the methanamine side chain, offers multiple sites for chemical derivatization. This dual amine character allows for a broad range of synthetic transformations, enabling the development of diverse chemical libraries for biological screening.

| Property | Value | Reference |

| Molecular Formula | C13H20N2 | [2] |

| Molecular Weight | 204.31 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 88915-26-8 | [2] |

Synthetic Pathway Overview

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. A common synthetic route commences with the commercially available 1-benzyl-4-piperidone. This precursor undergoes a series of well-established chemical transformations to yield the target compound. The following diagram illustrates a generalized synthetic workflow.

Sources

- 1. In vivo anti-ulceration effect of Pancratium maritimum extract against ethanol-induced rats via NLRP3 inflammasome and HMGB1/TLR4/MYD88/NF-κβ signaling pathways and its extract metabolite profile | PLOS One [journals.plos.org]

- 2. (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1-Benzylpiperidin-4-yl)methanamine derivatives and analogs

An In-Depth Technical Guide to (1-Benzylpiperidin-4-yl)methanamine Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in drug design. This guide focuses on a specific and highly versatile piperidine derivative: this compound. This core structure has emerged as a foundational template for developing potent and selective ligands for a range of biological targets, leading to potential therapeutic agents for neurological disorders, pain management, and oncology.[3][4][5]

This document provides a comprehensive overview of the synthesis, derivatization, structure-activity relationships (SAR), and pharmacological profiles of this compound derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Synthesis of the this compound Core

The efficient synthesis of the this compound core is crucial for the exploration of its chemical space. A common and effective strategy involves a multi-step sequence starting from readily available materials, with 1-benzyl-4-piperidone as a key intermediate.

Synthetic Workflow Overview

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone[6]

-

Step 1: 1,4-Addition: Benzylamine is reacted with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.

-

Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular condensation in the presence of a strong base (e.g., sodium methoxide) to form the cyclic β-keto ester.

-

Step 3: Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically under acidic conditions, to yield 1-benzyl-4-piperidone.

Experimental Protocol: Reductive Amination to this compound

-

Reaction Setup: 1-Benzyl-4-piperidone is dissolved in a suitable solvent, such as methanol or ethanol.

-

Amine Source: An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.

-

Reducing Agent: A reducing agent, typically sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise.

-

Workup and Purification: The reaction is quenched, the solvent is removed, and the crude product is purified, often by column chromatography, to yield this compound.

Strategies for Derivatization and Analog Synthesis

The this compound scaffold offers several points for chemical modification, allowing for the generation of diverse libraries of compounds for SAR studies.

Caption: Key derivatization points on the core scaffold.

Protocol: Amide Synthesis via Acylation

-

This compound is dissolved in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

A base, such as triethylamine or diisopropylethylamine (DIPEA), is added to act as a proton scavenger.

-

The desired carboxylic acid and a coupling agent (e.g., HATU, HBTU) or the corresponding acyl chloride are added.

-

The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-acylated derivative.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has led to the discovery of potent and selective ligands for various targets, most notably sigma receptors and acetylcholinesterase.

Sigma (σ) Receptor Ligands

A significant body of research has focused on N-(1-benzylpiperidin-4-yl)arylacetamide derivatives as high-affinity sigma receptor ligands.[6][7] These receptors are implicated in a variety of neurological conditions, including neuropathic pain and psychosis.

| Compound Class | Substitution Pattern | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | Key SAR Insights |

| Phenylacetamides | Unsubstituted | 3.90 | 240 | High affinity and selectivity for σ₁ receptors.[6] |

| 2-Fluoro on phenylacetamide | 3.56 | 667 | Highest selectivity for σ₁ receptors.[6] | |

| 3-Substituted on phenylacetamide | Generally higher affinity for both σ₁ and σ₂ | Generally higher affinity for both σ₁ and σ₂ | Positional influence is critical for affinity.[6] | |

| Halogen on benzyl group | Similar or slightly decreased σ₁ affinity | Significantly increased σ₂ affinity | Halogenation on the benzyl moiety can modulate selectivity.[7] | |

| Arylacetamides | Phenyl replaced with thiophene, naphthyl, or indole | No significant change in σ₁ affinity | Variable | The phenyl ring can be replaced with other aromatic systems without loss of σ₁ affinity.[7] |

| Phenyl replaced with imidazole or pyridyl | >60-fold loss in σ₁ affinity | No significant binding | Basic heterocyclic replacements are detrimental to σ₁ binding.[7] |

Acetylcholinesterase (AChE) Inhibitors

Derivatives of this scaffold have also been explored as potent inhibitors of acetylcholinesterase (AChE), an important target in the symptomatic treatment of Alzheimer's disease.[8][9]

| Compound | Key Structural Features | AChE IC₅₀ (nM) | SAR Insights |

| Compound 21 [9] | N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl side chain | 0.56 | A bulky, electron-withdrawing group in the para position of the benzamide moiety and N-methylation dramatically enhance potency. The basicity of the piperidine nitrogen is crucial for activity.[9] |

Pharmacological Profiles and Therapeutic Potential

The diverse biological activities of this compound derivatives translate into a wide range of potential therapeutic applications.

Neurological Disorders

-

Alzheimer's Disease: Potent AChE inhibitors derived from this scaffold can increase acetylcholine levels in the brain, offering a potential treatment for the cognitive symptoms of Alzheimer's.[9]

-

Neuropathic Pain: High-affinity sigma-1 receptor ligands have shown promise in preclinical models of neuropathic pain, suggesting a potential non-opioid analgesic strategy.[2][4][10]

-

Psychosis: The interaction of some derivatives with sigma and dopamine receptors suggests potential applications in the treatment of psychosis.[11]

Oncology

The broader class of piperidine derivatives has demonstrated significant potential as anticancer agents by modulating key signaling pathways involved in cancer cell proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt.[3][5]

Analgesia

Beyond neuropathic pain, the interaction of piperidine derivatives with opioid receptors makes them attractive candidates for the development of novel analgesics.[2][4]

Bioisosteric Replacement Strategies

To optimize pharmacokinetic and pharmacodynamic properties, researchers often employ bioisosteric replacement, where the piperidine ring is substituted with other cyclic or acyclic moieties that mimic its size, shape, and electronic properties.[12] This strategy can be used to:

-

Improve metabolic stability.[13]

-

Enhance target selectivity.

-

Modify physicochemical properties like solubility and lipophilicity.

-

Explore novel chemical space and secure intellectual property.

Examples of piperidine bioisosteres include other saturated heterocycles and constrained bicyclic systems like 2-azabicyclo[2.1.1]hexane.[13][14][15]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)[17]

-

Objective: To determine the affinity of a test compound for a specific receptor (e.g., σ₁, σ₂).

-

Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand with known affinity for the receptor, test compounds, and appropriate buffers.

-

Procedure: a. A constant concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the cell membranes. b. The mixture is incubated to allow binding to reach equilibrium. c. The bound and free radioligand are separated by rapid filtration through glass fiber filters. d. The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold is a proven platform for the design and discovery of potent and selective modulators of various biological targets. Its synthetic tractability and the well-defined structure-activity relationships for key targets like sigma receptors and acetylcholinesterase make it an invaluable tool for medicinal chemists.

Future research in this area will likely focus on:

-

The development of multi-target ligands for complex diseases like Alzheimer's.

-

The optimization of pharmacokinetic properties through bioisosteric replacement and other medicinal chemistry strategies.

-

The exploration of novel therapeutic applications based on a deeper understanding of the pharmacology of these compounds.

This guide provides a solid foundation for researchers and drug developers to build upon as they continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.

- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central.

- Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed.

- Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed.